5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide
Description
The compound 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide features a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1 and a pyrrolidine-3-carboxamide moiety at position 3. This scaffold is of interest due to its structural resemblance to kinase inhibitors and nucleotide analogs, which are often explored in oncology and inflammation research.
Properties
IUPAC Name |
5-oxo-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O3/c29-19-11-15(13-26(19)16-7-3-1-4-8-16)21(30)25-27-14-23-20-18(22(27)31)12-24-28(20)17-9-5-2-6-10-17/h1-10,12,14-15H,11,13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYJQJUOQGXFGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound involves multi-step synthetic processes:
Formation of Pyrazolo[3,4-d]pyrimidin: : Starting from 1-phenylpyrazol-4-carboxamide, the key structure is synthesized through cyclization and functional group manipulations.
Incorporation of the Pyrrolidine Moiety: : This is achieved via a nucleophilic addition reaction, where pyrrolidine reacts with intermediates under controlled temperatures.
Final Assembly: : The last step involves introducing the oxo groups and ensuring the phenyl groups are properly aligned, often under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using robust and reproducible processes:
Continuous Flow Chemistry: : This method ensures better control over reaction conditions and purity.
Catalytic Processes: : Utilizing catalysts to lower energy requirements and increase yield.
Purification: : Large-scale crystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound is reactive and can undergo various types of chemical reactions:
Oxidation: : Introduces additional oxo groups, often using agents like potassium permanganate.
Reduction: : Removes oxo groups or reduces them to hydroxyls, using reducing agents such as sodium borohydride.
Substitution: : Replaces hydrogen atoms on the phenyl rings with other functional groups, often using halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromic acid (H2CrO4).
Reducing Agents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
From Oxidation: : Enhanced oxo derivatives.
From Reduction: : Hydroxyl derivatives.
From Substitution: : Halogenated or nitrated products.
Scientific Research Applications
This compound has found its place in various research fields:
Medicinal Chemistry: : Studied for its potential as an anti-cancer or anti-inflammatory agent.
Biology: : Used in enzyme inhibition studies to understand metabolic pathways.
Materials Science: : Investigated for its properties in creating new polymeric materials.
Mechanism of Action
The Mechanism
The compound exerts its effects through interaction with specific molecular targets:
Molecular Targets: : It binds to specific enzymes or receptors, altering their activity.
Pathways: : Modulates pathways like apoptosis in cancer cells or inflammation response.
Comparison with Similar Compounds
Shared Core Structure and Key Variations
All compounds below share the 4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl core but differ in substituents at position 4.
Structural and Functional Implications
Hydrophobicity and Solubility :
- The naphthamide analog (MW 381.40) has a larger aromatic system, likely reducing aqueous solubility compared to the target compound’s pyrrolidine-carboxamide group .
- The propanamide-pyridine analog (MW 374.40) includes a polar pyridine group, which could improve solubility but may also introduce metabolic instability due to enzymatic recognition of the heterocycle .
- The naphthamide substituent’s planar structure may favor stacking interactions with aromatic residues, while the pyridine group could engage in hydrogen bonding or coordinate metal ions .
Limitations in Available Data
Biological Activity
The compound 5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide is a complex organic molecule belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression.
Structural Characteristics
The molecular structure of the compound is characterized by:
- Heterocyclic Rings : The presence of pyrazolo and pyrimidine rings contributes to its biological activity.
- Pyrrolidine Ring : This ring is linked to a carboxamide group, enhancing the compound's pharmacological potential.
This compound primarily acts as a CDK2 inhibitor . This inhibition disrupts normal cell cycle progression, leading to cell cycle arrest in cancer cell lines such as MCF-7 and HCT116. Its mechanism involves:
- Binding Affinity : The compound forms hydrogen bonds with critical amino acids in the active site of CDK2, such as Leu83, which is essential for its inhibitory effect.
Anticancer Properties
Research has shown that this compound effectively inhibits the proliferation of various cancer cell lines. For instance:
- Cell Cycle Arrest : Studies indicate significant arrest in the G1 phase of the cell cycle in treated cancer cells, demonstrating its potential as an anticancer agent.
Comparative Analysis with Related Compounds
A comparative analysis highlights similar compounds that also exhibit biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | Heterocyclic | Anticancer |
| N-(4-Oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylbutanamide | Heterocyclic | CDK2 Inhibitor |
These compounds share structural similarities but may differ in their selectivity and potency against CDK2.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
In Vitro Studies :
- Inhibition assays demonstrated that this compound exhibited IC50 values indicating effective inhibition of CDK2 activity.
- The compound showed selective cytotoxicity towards cancer cells compared to normal cells.
-
Molecular Docking Studies :
- Molecular docking simulations revealed favorable binding interactions with CDK2, providing insights into its mechanism of action and supporting its potential as a targeted therapy for cancer.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
